An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene (CAS Number: 15378-31-1)
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene (CAS Number: 15378-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1), a bifunctional organobromine compound with significant potential in organic synthesis and as a scaffold in drug discovery. This document collates available data on its physicochemical properties, provides a detailed synthetic protocol, and explores its reactivity. A key focus is placed on its potential application in drug development as an electrophilic warhead for covalent inhibitors, particularly in the context of targeting cysteine residues in protein kinases such as HER2.
Chemical and Physical Properties
3-Bromo-2-(bromomethyl)prop-1-ene is a colorless to light yellow liquid at room temperature.[1][2] Its bifunctional nature, possessing two reactive primary allylic bromide moieties, makes it a versatile building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromo-2-(bromomethyl)prop-1-ene
| Property | Value | Reference(s) |
| CAS Number | 15378-31-1 | [4] |
| Molecular Formula | C₄H₆Br₂ | [4] |
| Molecular Weight | 213.90 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.860 g/mL at 25 °C | |
| Boiling Point | 70-72 °C at 9 Torr | [1] |
| Refractive Index (n20/D) | 1.550 | |
| Flash Point | >110 °C | [5] |
| Storage Temperature | 2-8 °C | [1][6] |
| InChI Key | BDHXXBPPYQRWMC-UHFFFAOYSA-N | [4] |
| SMILES | C=C(CBr)CBr | [4] |
Synthesis and Experimental Protocols
An efficient synthesis of 3-bromo-2-(bromomethyl)-1-propene has been reported starting from the readily available pentaerythritol. The synthetic pathway involves the formation of tris(bromomethyl)ethanol, followed by oxidation to tris(bromomethyl)acetic acid, and a final thermal decarboxylation step.
Synthetic Pathway
Caption: Synthetic route from pentaerythritol.
Experimental Protocol: Thermal Decarboxylation of Tris(bromomethyl)acetic acid
Materials:
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Tris(bromomethyl)acetic acid
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Distillation apparatus
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Heating mantle with temperature control
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Vacuum source
Procedure:
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Place tris(bromomethyl)acetic acid in a round-bottom flask equipped with a distillation head.
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Slowly heat the flask under vacuum. The decarboxylation is reported to occur smoothly at elevated temperatures.
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The product, 3-bromo-2-(bromomethyl)-1-propene, is collected as the distillate.
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The collected liquid should be characterized by spectroscopic methods to confirm its identity and purity.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-bromo-2-(bromomethyl)prop-1-ene. While full spectra are often proprietary to chemical suppliers, representative data is summarized in Table 2.
Table 2: Spectroscopic Data for 3-Bromo-2-(bromomethyl)prop-1-ene
| Technique | Data |
| ¹H NMR | Expected signals for the vinyl protons (=CH₂) and the two bromomethyl groups (-CH₂Br). The vinyl protons would appear as singlets, and the bromomethyl protons would also likely be singlets. |
| ¹³C NMR | Expected signals for the quaternary vinyl carbon (=C<), the terminal vinyl carbon (=CH₂), and the two equivalent bromomethyl carbons (-CH₂Br). |
| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a molecule containing two bromine atoms. |
| Infrared (IR) | Key absorption bands would include C=C stretching for the alkene and C-Br stretching. |
Reactivity and Synthetic Applications
The presence of two primary allylic bromide groups makes 3-bromo-2-(bromomethyl)prop-1-ene a highly reactive and versatile intermediate in organic synthesis.
Nucleophilic Substitution
The primary allylic bromides are excellent leaving groups, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Cycloaddition Reactions
As a substituted 1,3-diene analogue, this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic and bicyclic systems.[7]
Polymerization
The allene-like structure suggests potential for polymerization reactions. Ring-opening metathesis polymerization (ROMP) of cyclic allenes has been described, and acyclic 1,3-disubstituted allenes can act as chain transfer agents.[3] This indicates that 3-bromo-2-(bromomethyl)prop-1-ene could be explored as a monomer or co-monomer in the synthesis of novel polymers with bromine functionalities for further modification.
Application in Drug Development: A Potential Covalent Inhibitor of HER2
The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers.[8][9] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies. A promising strategy in the development of highly potent and selective TKIs is the use of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the active site of the kinase.[8][10]
The HER2 Signaling Pathway
The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation leads to uncontrolled cell growth. The pathway is complex, involving dimerization with other HER family members and downstream activation of the PI3K/Akt and MAPK/Erk signaling cascades.
Caption: Overview of the HER2 signaling cascade.
Covalent Inhibition Mechanism
3-Bromo-2-(bromomethyl)prop-1-ene can be considered an electrophilic "warhead." In the context of drug design, such a moiety can be incorporated into a larger molecule that directs it to the active site of a target protein like HER2. The electrophilic nature of the allylic bromides allows for a nucleophilic attack by the thiol group of a cysteine residue, forming a stable, irreversible covalent bond. This permanently inactivates the enzyme. It is plausible that this compound could be used to form a glutathione conjugate, which could then act as the inhibiting species.
Caption: Mechanism of covalent enzyme inhibition.
Experimental Workflow for Inhibitor Screening
The evaluation of 3-bromo-2-(bromomethyl)prop-1-ene or its derivatives as HER2 inhibitors would typically follow a standard drug discovery workflow.
Caption: Drug discovery workflow for kinase inhibitors.
Safety and Handling
3-Bromo-2-(bromomethyl)prop-1-ene is classified as toxic if swallowed and causes serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[6]
Conclusion
3-Bromo-2-(bromomethyl)prop-1-ene is a valuable and reactive chemical intermediate with significant potential for applications in both synthetic chemistry and drug discovery. Its bifunctional nature allows for the creation of complex molecular scaffolds. While direct evidence for its use as a HER2 inhibitor is not yet prominent in the literature, its electrophilic properties make it an intriguing candidate for the design of novel covalent inhibitors targeting cysteine-containing proteins. Further research into its biological activity and reactivity is warranted to fully explore its potential in the development of new therapeutics.
References
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- 5. chemwhat.com [chemwhat.com]
- 6. 3-broMo-2-(broMoMethy)prop-1-ene - Safety Data Sheet [chemicalbook.com]
- 7. [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - PubMed [pubmed.ncbi.nlm.nih.gov]
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